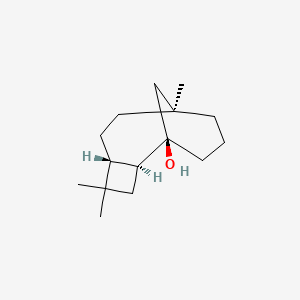

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

56747-96-7 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |

Clave InChI |

FUQAYSQLAOJBBC-PAPYEOQZSA-N |

SMILES isomérico |

C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |

SMILES canónico |

CC1(CC2C1CCC3(CCCC2(C3)O)C)C |

Densidad |

0.983-0.989 (20°) |

Descripción física |

White crystalline solid; Warm moss-like, spicy aroma |

Solubilidad |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Métodos De Preparación

Acid-Catalyzed Hydration of β-Caryophyllene

β-Caryophyllene alcohol is synthesized via acid-catalyzed hydration of β-caryophyllene, a natural sesquiterpene hydrocarbon. This method leverages Brønsted acids (e.g., H₃PO₄, H₂SO₄) or Lewis acids (e.g., AlBr₃) to facilitate regioselective hydroxylation.

| Catalyst | Temperature | Time | Yield | Stereoselectivity |

|---|---|---|---|---|

| H₃PO₄ (85%) | 125°C | 8–16 h | ~60% | Moderate |

| AlBr₃ | 80–100°C | 2–4 h | ~70% | High |

- Mechanism : Protonation of β-caryophyllene’s exocyclic double bond initiates a Wagner-Meerwein rearrangement, forming a carbocation intermediate. Subsequent water attack yields the alcohol.

- Purification : Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or fractional distillation under reduced pressure (140°C at 1.0 mmHg).

Stereoselective Synthesis via Diol Derivatives

A patent (US11286225B2) describes the synthesis of β-caryophyllene alcohol derivatives by reacting β-caryophyllene with 1,2-diols (e.g., propane-1,2-diol) under acidic conditions. This method produces positional and stereoisomers, which are separated chromatographically.

- Reactants : β-Caryophyllene (500 g, 2.4 mol) and propane-1,2-diol (292 g, 3.8 mol).

- Catalyst : H₃PO₄ (8.29 g, 85%).

- Process :

- Heat to 125°C for 8–16 hours.

- Quench with NaHCO₃, extract with ethyl acetate, and concentrate.

- Purify via silica gel chromatography to isolate major isomers:

- Using enantiopure diols (e.g., (S)-propane-1,2-diol) enhances stereoselectivity, yielding >90% diastereomeric excess for specific isomers.

Skeletal Rearrangement of Protoadamantane Derivatives

β-Caryophyllene alcohol is accessible via skeletal rearrangements of tricyclic precursors. For example, protoadamantane (tricyclo[4.3.1.0³,⁸]decane) undergoes isomerization in the presence of Lewis acids (e.g., AlBr₃) or Brønsted acids (e.g., CF₃SO₃H).

| Catalyst | Reaction Time | Product Stability (ΔHf, kcal/mol) |

|---|---|---|

| AlBr₃ | 2 h | −37.94 (thermodynamically favored) |

| CF₃SO₃H | 4 h | −39.04 |

- Mechanism : Acid-mediated hydride shifts and Wagner-Meerwein rearrangements convert protoadamantane derivatives into the target tricyclic alcohol.

Industrial-Scale Production and Challenges

Industrial synthesis faces challenges in stereochemical control and isomer separation . GC-MS and HPLC analyses are critical for characterizing complex mixtures. For instance, a typical product mixture may contain:

- Major Isomers : 60–70% (desired (1R,2S,5R,8S)-stereoisomer).

- Byproducts : 10–30% (positional isomers or decahydro-3a,7-methanocyclopentaannulen derivatives).

- Catalyst Screening : Brønsted acids (e.g., H₃PO₄) favor milder conditions, while Lewis acids (e.g., AlBr₃) enhance rearrangement rates.

- Temperature Gradients : Stepwise heating (80°C → 125°C) improves yield and reduces side reactions.

Análisis De Reacciones Químicas

Chemical Reactions of Tricyclo(6.3.1.02,5)dodecan-1-ol

Tricyclo(6.3.1.02,5)dodecan-1-ol can participate in various chemical reactions typical for alcohols and terpenoids:

-

Oxidation : This compound can be oxidized to form ketones or aldehydes.

-

Esterification : It can undergo esterification with acids to produce esters.

-

Nucleophilic Substitution : The hydroxyl group can engage in nucleophilic substitution reactions.

-

Acylation : The hydroxyl group can also serve as a site for further functionalization through acylation reactions.

Specific Reaction: Formation of Beta-Caryophyllene Alcohol Acetate

One notable derivative of Tricyclo(6.3.1.02,5)dodecan-1-ol is beta-caryophyllene alcohol acetate, formed through the acetylation of the alcohol. This compound has a molecular formula of C17H28O2 and a molecular weight of 264.403 g/mol .

Table: Comparison of Tricyclo(6.3.1.02,5)dodecan-1-ol and Its Acetate

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Tricyclo(6.3.1.02,5)dodecan-1-ol | C15H26O | 222.37 | 58404-89-0 |

| Beta-Caryophyllene Alcohol Acetate | C17H28O2 | 264.403 | 57082-24-3 |

Biological Activities and Mechanism of Action

Tricyclo(6.3.1.02,5)dodecan-1-ol exhibits potential therapeutic effects due to its interaction with biological targets such as cannabinoid receptors. This interaction can modulate various physiological processes, leading to anti-inflammatory and analgesic effects without psychoactive properties.

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

Overview:

This compound is recognized for its pleasant aroma and is utilized in the fragrance industry as a key ingredient in perfumes and scented products.

Case Studies:

- A safety assessment conducted by the Research Institute for Fragrance Materials highlighted the non-mutagenic properties of β-caryophyllene alcohol (a related compound) in various tests including the Ames test and micronucleus assay. This indicates its safety for use in consumer products .

- The compound's olfactory characteristics make it suitable for incorporation into personal care products and household fragrances.

Pharmaceutical Applications

Overview:

Tricyclo(6.3.1.02,5)dodecan-1-ol has potential therapeutic properties that are being explored in pharmaceutical research.

Research Findings:

- The compound has been investigated for its role in modulating biological pathways associated with inflammation and pain relief. Its structural attributes allow it to interact with biological membranes effectively.

- Studies have indicated that compounds with similar structures can exhibit anti-inflammatory effects, suggesting that tricyclo(6.3.1.02,5)dodecan-1-ol may possess similar properties .

Material Science

Overview:

In material science, this compound has been explored for its potential use in developing new materials with specific mechanical and thermal properties.

Applications:

- The compound's unique three-dimensional structure contributes to its potential as a plasticizer or additive in polymer formulations to enhance flexibility and durability.

- Research into silicone compounds has identified this tricyclic alcohol as a component that can improve the performance characteristics of silicone-based materials .

Chemical Synthesis

Overview:

Tricyclo(6.3.1.02,5)dodecan-1-ol serves as an important intermediate in organic synthesis.

Synthesis Pathways:

- The compound can be synthesized through cyclization reactions involving precursors that contain olefinic bonds or through Prins–pinacol reactions which have been shown to yield stereospecific products containing similar frameworks .

- Its stereochemical configuration allows for selective reactions that are valuable in the synthesis of various organic compounds.

Safety and Regulatory Status

Overview:

The safety profile of tricyclo(6.3.1.02,5)dodecan-1-ol has been evaluated concerning its use in consumer products.

Regulatory Insights:

Mecanismo De Acción

The mechanism of action of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Research Findings and Trends

- Synthetic Utility : The tricyclic core of the target compound is a scaffold for synthesizing bioactive molecules, such as terpene-derived antivirals .

- Regulatory Status : Inclusion in the AIIC list (2023) underscores its safety for cosmetic use, contrasting with stricter regulations for epoxide derivatives .

- Thermal Stability : The target compound decomposes at high temperatures, emitting irritants, whereas its acetate form (57082-24-3) is stable up to 160°C .

Actividad Biológica

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-, commonly referred to as beta-caryophyllene alcohol acetate (CAS Number: 57082-24-3), is a bicyclic sesquiterpene alcohol derivative known for its diverse biological activities. This compound is primarily recognized for its applications in the fragrance industry and its potential therapeutic properties.

- Molecular Formula : C17H28O2

- Molecular Weight : 264.4030 g/mol

- Density : 1.02 g/cm³

- Boiling Point : 295.9°C at 760 mmHg

- Flash Point : 139.2°C

Antifungal Activity

Recent studies have demonstrated the antifungal properties of beta-caryophyllene alcohol acetate against various pathogenic fungi. A notable case study involved testing its efficacy against Fusarium oxysporum, a significant agricultural pathogen.

| Concentration (μl/ml) | Inhibition Zone (mm) |

|---|---|

| 25 | 47.5 |

| 50 | 46.3 |

In vitro tests showed that at concentrations of 25 and 50 μl/ml, the compound exhibited substantial inhibition of fungal growth, suggesting its potential as a natural fungicide in agricultural applications .

Anti-inflammatory Effects

Beta-caryophyllene has been recognized for its anti-inflammatory properties. Research indicates that it can modulate immune responses and reduce inflammation in various models of disease. For instance, studies involving animal models have shown that administration of beta-caryophyllene can lead to a decrease in inflammatory markers such as cytokines and chemokines .

Pharmacokinetics

Pharmacokinetic studies have explored the absorption and metabolism of beta-caryophyllene alcohol acetate in vivo. In experiments with rats, different dosing regimens were administered to evaluate bioavailability and systemic exposure:

| Administration Route | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Intravenous | 5, 10, 20 | Dose-dependent pharmacokinetics observed |

| Oral | 100 | Moderate systemic absorption |

These findings indicate that beta-caryophyllene can be effectively absorbed when administered through various routes, which is crucial for its potential therapeutic applications .

Safety and Toxicological Profile

The safety profile of beta-caryophyllene alcohol acetate has been evaluated in several studies. It has been classified as having low acute toxicity with no significant adverse effects reported at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile in chronic use scenarios .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol be experimentally validated?

- Methodological Answer : Use a combination of X-ray crystallography and NMR spectroscopy to resolve stereochemical ambiguities. For NMR, analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to confirm spatial relationships between protons. X-ray diffraction provides definitive spatial coordinates for chiral centers . Gas chromatography/mass spectrometry (GC/MS) with retention indices (e.g., Kovats Index) can cross-validate purity and structural integrity .

Q. What are the primary natural sources of this tricyclic sesquiterpene alcohol, and how can it be extracted for laboratory studies?

- Methodological Answer : The compound is found in essential oils of plants like Caryophyllaceae species. Extraction involves steam distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the alcohol. Purity is confirmed via GC/MS with reference to retention times (e.g., RT 36.79, AI 1701) and mass spectral libraries .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to predict properties like logP (3.4), topological polar surface area (20.2 Ų), and molecular electrostatic potential. Software such as Gaussian or ORCA can model stereoelectronic effects influencing solubility and reactivity .

Advanced Research Questions

Q. How can stereoselective synthesis of (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol be optimized to minimize diastereomer formation?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry during cyclization steps. Monitor reaction progress via in-situ FTIR to detect intermediates. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (-78°C for kinetic control) to favor the desired stereoisomer .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior) for this compound?

- Methodological Answer : Conduct systematic variability analysis by controlling experimental parameters:

- Solvent effects : Test activity in polar (DMSO) vs. non-polar (hexane) solvents.

- Stereochemical purity : Verify enantiomeric excess (>98%) via chiral HPLC.

- Biological replicates : Use ≥3 independent assays to account for batch-to-batch variability .

Q. How can membrane separation technologies improve purification of this alcohol from complex sesquiterpene mixtures?

- Methodological Answer : Apply nanofiltration membranes with MWCO ~250 Da to separate the target (MW 222.37) from higher-weight contaminants. Optimize transmembrane pressure (2–5 bar) and pH (neutral) to enhance selectivity. Compare performance with simulated moving bed chromatography for scalability .

Q. What theoretical frameworks explain the compound’s role in plant defense mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.